molecular formula C21H17ClNO4PS B14750585 ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate

((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate

Cat. No.: B14750585
M. Wt: 445.9 g/mol
InChI Key: UHOOSSLDOLLULJ-UHFFFAOYSA-N
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Description

((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a thioether linkage, and an acridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the 4-chlorophenyl thioether and the 10-methylacridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acridine moiety can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding thioether and acridine chemistry.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers may explore the therapeutic potential of this compound, particularly in targeting specific diseases or conditions. Its unique structure could provide insights into new treatment strategies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The thioether and acridine moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioether-acridine derivatives, such as:

  • ((4-Bromophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate
  • ((4-Methylphenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate

Uniqueness

((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and provides unique opportunities for research and application.

Properties

Molecular Formula

C21H17ClNO4PS

Molecular Weight

445.9 g/mol

IUPAC Name

[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] dihydrogen phosphate

InChI

InChI=1S/C21H17ClNO4PS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15/h2-13H,1H3,(H2,24,25,26)

InChI Key

UHOOSSLDOLLULJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(OP(=O)(O)O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C41

Origin of Product

United States

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